3-Chloro-4-ethoxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-ethoxy-5-methoxybenzoic acid is a chemical compound with the molecular formula C10H11ClO4 and a molecular weight of 230.64 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with chlorine, ethoxy, and methoxy functional groups attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 230.64, and its molecular formula is C10H11ClO4 .Scientific Research Applications
Chlorination of Aromatic Groups : A study investigated the chlorination of fulvic acid, which involved aromatic groups similar to those in 3-Chloro-4-ethoxy-5-methoxybenzoic acid. The chlorination process was mediated by chloroperoxidase, and the study analyzed different chlorinated aromatic groups, including the methyl esters of similar benzoic acids (Niedan, Pavasars, & Oberg, 2000).
Behavior Towards Chlorination : Another study explored the reaction pathways of chlorination for compounds like anisole, ethylbenzene, and o-methoxybenzoic acid, which are structurally related to this compound. The study used chlorine and sodium hypochlorite, aiming to understand the assortment and amounts of reaction products during chlorination (Lebedev et al., 2004).
Synthesis of Neurotransmitter Inhibitors : Research on the synthesis of certain neurotransmitter inhibitors utilized compounds like 3-chloro-4,5,6,7-tetrahydro-1,2-benzisothiazol-4-one, which is structurally analogous to this compound. This study was significant in exploring the synthesis of zwitterionic 3-isoxazolols and 3-isothiazolols (Falch et al., 1999).
Aromatic Nucleophilic Substitution : A study examined the nucleophilic substitution reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ions. The formation of intermediate complexes in these reactions was observed, which is relevant to understanding reactions involving this compound (HasegawaYoshinori, 1983).
Mineralization of Herbicides : The mineralization of herbicides like 3,6-dichloro-2-methoxybenzoic acid in water was studied, highlighting the effectiveness of processes like electro-Fenton and photoelectro-Fenton in the degradation of compounds similar to this compound (Brillas, Baños, & Garrido, 2003).
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMOVETVCDRYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.